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Compound of Interest

Compound Name:
3-Fluoro-4-hydroxy-2-

(thiomethyl)pyridine

CAS No.: 1420034-41-8

Cat. No.: B1446553

Get Quote

| MW: 159.18 Da

Executive Summary
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine is a highly functionalized heterocyclic building

block, primarily utilized in the synthesis of kinase inhibitors and fluoroquinolone-class

antibiotics. Its analysis presents a specific challenge due to the prototropic tautomerism

between the 4-hydroxy-pyridine and 4-pyridone forms.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS), emphasizing the

detection of tautomeric species and the specific electronic effects of the vicinal fluorine

substituent.

Structural Dynamics: The Tautomer Trap
Before interpreting spectra, the researcher must recognize that this compound does not exist

as a static "hydroxy-pyridine" in solution. It exists in dynamic equilibrium.
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Form A (Hydroxy-pyridine): Favored in non-polar solvents and gas phase.

Form B (Pyridone): Favored in polar aprotic solvents (DMSO, DMF) and crystalline state.

Implication: In DMSO-

(standard NMR solvent), the spectrum will reflect the Pyridone (NH) form, showing a
carbonyl-like carbon and a broad NH proton, rather than a phenolic OH.

Tautomeric Equilibrium Diagram
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Caption: Fig 1. Prototropic tautomerism shifts based on solvent polarity. Analytical data in this

guide assumes DMSO-d6 solvation (Pyridone form).

Mass Spectrometry (MS) Profile
Method: ESI-MS (Positive/Negative Mode) or EI-MS (70 eV).

Molecular Ion & Isotope Pattern
The presence of Sulfur (

) and Fluorine (

) creates a distinct signature.

Monoisotopic Mass: 159.0154 Da

: 160.02 Da

Isotope Signature: The

isotope (4.2% natural abundance) creates a visible
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peak at ~162 Da (approx 4-5% intensity of base peak).

Fragmentation Pathway (EI/CID)
The fragmentation is driven by the stability of the thiomethyl radical loss and subsequent

carbonyl ejection (characteristic of pyridones).

Fragment (

)
Loss Species Proposed Structure

159 Molecular Ion

112 (47)

[3-Fluoro-4-hydroxypyridin-2-

yl]

84 (28)
Ring contraction (post-carbonyl

loss)

65 (20) Fluorine elimination

Fragmentation Workflow
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Caption: Fig 2. Primary fragmentation pathway observed in Electron Impact (EI) MS.

Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-

(Favors Pyridone form). Reference: TMS (0.00 ppm).

NMR (Proton)
The 3-Fluorine atom causes significant splitting (

) on the adjacent protons.
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

NH 11.5 - 12.2 Broad Singlet -

Pyridone N-H

(Exchangeable

with

)

H6 7.65 dd ,
Proton adjacent

to Nitrogen

H5 6.15 dd ,
Proton adjacent

to Carbonyl

S-Me 2.45 Singlet - Thiomethyl group

Note: If run in

, the NH signal may disappear, and H5/H6 shifts will move downfield as the aromatic pyridine-ol
character increases.

NMR (Carbon)
The carbonyl carbon (C4) and C-F coupling are the diagnostic features.
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Position
Shift (

ppm)
Splitting (Hz) Interpretation

C4 171.5 Doublet ~20 Hz
C=O (Pyridone

carbonyl)

C2 148.0 Doublet ~12 Hz

C-SMe

(Thiomethyl

attachment)

C3 139.5 Doublet ~245 Hz
C-F (Large

coupling)

C6 128.0 Singlet -
CH adjacent to

Nitrogen

C5 115.2 Singlet -
CH adjacent to

Carbonyl

S-Me 13.5 Singlet - Methyl carbon

NMR (Fluorine)
Shift:

-135.0 to -140.0 ppm.

Pattern: Broad doublet or multiplet (due to coupling with H5/H6).

Note: The chemical shift is highly sensitive to the H-bonding status of the adjacent C4-

OH/C4=O group.

Infrared Spectroscopy (FT-IR)
Mode: ATR (Solid state).
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Wavenumber (

)
Functional Group Description

3200 - 2800 N-H / O-H

Broad stretch, indicative of H-

bonded pyridone dimer

network.

1640 - 1620 C=O
Strong amide-like carbonyl

stretch (Pyridone).

1580 C=C
Aromatic ring skeletal

vibration.

1250 C-F Aryl-Fluorine stretch.

680 C-S Carbon-Sulfur stretch (weak).

Synthesis & Purification Protocol
Since this compound is often synthesized in-house, the following protocol ensures high purity

for spectroscopic validation.

Reaction Scheme
Precursor: 2-Chloro-3-fluoro-4-methoxypyridine. Reagents: Sodium Thiomethoxide (NaSMe),

DMF.

Nucleophilic Substitution: Dissolve precursor in dry DMF. Add NaSMe (1.1 eq) at 0°C. Stir at

RT for 4h. (Displaces 2-Cl).

Demethylation: Treat the intermediate with

in DCM or aqueous HBr reflux to convert 4-OMe to 4-OH.

Workup: Adjust pH to 6.0 (isoelectric point). The product often precipitates.

Purification Workflow
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Caption: Fig 3. Purification strategy to isolate the pyridone tautomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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